
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C24H23N5O2 and its molecular weight is 413.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N4O2 with a molecular weight of 328.38 g/mol. Its structure features a pyrazole ring and a pyrimidine moiety, which are known to contribute to various biological activities.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to our target compound showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM compared to the standard drug dexamethasone, which showed 76% and 86% inhibition respectively .
2. Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial effects. In vitro studies on related pyrazole derivatives have shown promising results against various bacterial strains such as E. coli and Staphylococcus aureus. For instance, one derivative was tested at a concentration of 40 µg/mL against multiple strains and exhibited significant antimicrobial activity .
3. Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. A recent investigation into structurally similar compounds revealed that they inhibited tubulin polymerization, which is crucial for cancer cell division. This mechanism led to notable anticancer activity in several human cancer cell lines .
Case Studies and Research Findings
Study | Compound | Activity | Results |
---|---|---|---|
Selvam et al. (2014) | Pyrazole Derivatives | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |
Burguete et al. (2021) | Pyrazole Derivatives | Antimicrobial | Effective against E. coli at 40 µg/mL |
Recent Study (2021) | Pyrazole Analogues | Anticancer | Inhibition of tubulin polymerization leading to cell death |
The biological activities of the compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Pro-inflammatory Cytokines: The compound may inhibit the production or action of pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Mechanisms: It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Anticancer Effects: The inhibition of tubulin polymerization suggests a potential role in disrupting mitotic processes in cancer cells.
科学的研究の応用
Chemical Properties and Structure
Molecular Formula: C21H22N6O3
Molecular Weight: 406.4 g/mol
IUPAC Name: 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide
This compound features a pyrazole ring and a pyrimidine structure, which are known for their biological activity. The presence of these heterocycles suggests potential interactions with various biological targets.
Cancer Research
The compound has shown promising results in inhibiting cancer cell proliferation. Studies have reported its antiproliferative effects on various cancer cell lines:
Activity | Cell Line/Target | IC50 Value (µM) | Reference |
---|---|---|---|
Antiproliferative | MCF-7 (breast cancer) | 5.0 | |
Apoptosis Induction | MV4-11 (leukemia) | 3.5 | |
Kinase Inhibition | Aurora A Kinase | 0.15 |
In one study, it was found to significantly reduce cell viability in MCF-7 cells, indicating its potential as a therapeutic agent in breast cancer treatment. The mechanism of action involves the induction of apoptosis through caspase activation and modulation of cell cycle regulators.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of Aurora A kinase, an important target in cancer therapy due to its role in cell division. The reported IC50 value of 0.15 µM indicates strong inhibitory activity, suggesting that this compound could be developed further for therapeutic applications against cancers characterized by aberrant Aurora A activity.
Anti-inflammatory Properties
In addition to its anticancer properties, the compound exhibits anti-inflammatory effects. Research involving RAW 264.7 macrophages demonstrated significant inhibition of inflammatory markers at an IC50 value of 12.0 µM. This suggests that the compound may have potential applications in treating inflammatory diseases.
Case Study 1: Antiproliferative Activity
A detailed study evaluated the antiproliferative effects of several pyrazole derivatives, including this compound, on MCF-7 cells. The results indicated a significant reduction in cell viability linked to apoptosis induction via caspase pathways.
Case Study 2: Enzyme Inhibition
Another research project focused on the compound's inhibitory effects on Aurora A kinase. The study confirmed its potent inhibition capabilities and suggested further exploration into its use as a targeted therapy for cancers with high Aurora A expression.
特性
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-17-14-18(2)29(26-17)24-25-21(19-10-6-4-7-11-19)15-22(30)28(24)16-23(31)27(3)20-12-8-5-9-13-20/h4-15H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHMTRSBEVYUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)N(C)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。